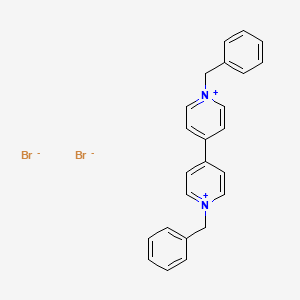

4,4'-Bis(N-benzylpyridinium) dibromide

Descripción general

Descripción

4,4’-Bis(N-benzylpyridinium) dibromide is a chemical compound with the molecular formula C24H22Br2N2. It is a derivative of bipyridinium and is known for its unique electrochemical properties. This compound is often used in various scientific research applications due to its ability to undergo reversible redox reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N-benzylpyridinium) dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a non-solvent such as diethyl ether .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(N-benzylpyridinium) dibromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(N-benzylpyridinium) dibromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: It can be reduced to form the corresponding dihydropyridinium derivatives.

Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydropyridinium derivatives, and various substituted pyridinium compounds .

Aplicaciones Científicas De Investigación

Catalysis

4,4'-Bis(N-benzylpyridinium) dibromide has been investigated for its catalytic properties in organic reactions. Notably, it has been utilized in:

- Enantioselective Reactions : Recent studies have demonstrated its effectiveness as a catalyst in enantioselective reactions involving Grignard reagents. The compound facilitates the 1,4-dearomatization of pyridinium salts, showcasing its potential in asymmetric synthesis .

- Phosphinoboration : The compound can also participate in phosphinoboration reactions with N-heterocycles, leading to the formation of valuable intermediates for further chemical transformations .

The biological applications of this compound are particularly noteworthy:

- Cholinesterase Inhibition : Compounds related to benzyl viologen have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The dual binding site mechanism of these compounds allows them to effectively interfere with cholinergic signaling pathways .

- Antioxidant Properties : Research indicates that derivatives of benzyl viologen exhibit significant antioxidant activity, making them potential candidates for therapeutic applications against oxidative stress-related diseases .

Material Science

In material science, benzyl viologen is explored for its properties in:

- Electrochromic Devices : The compound's redox-active nature allows it to be used in electrochromic materials, which change color upon electrical stimulation. This property is valuable for applications in smart windows and displays.

- Conductive Polymers : Benzyl viologen can be incorporated into polymer matrices to enhance conductivity and improve the performance of electronic devices .

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of various pyridinium salts on AChE and butyrylcholinesterase (BChE). Among the tested compounds, this compound showed promising inhibition rates at higher concentrations, indicating its potential as a therapeutic agent against neurodegenerative diseases .

Case Study 2: Electrochromic Applications

Research into the incorporation of benzyl viologen into polymer matrices demonstrated that films containing this compound exhibited significant electrochromic behavior. These findings suggest that such materials could be developed into practical applications for energy-efficient windows and displays .

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(N-benzylpyridinium) dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electron transfer processes. The molecular targets and pathways involved in its action include interactions with enzymes and other proteins that participate in redox reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-Bipyridinium dichloride

- 4,4’-Bipyridinium diiodide

- N,N’-Dimethyl-4,4’-bipyridinium dibromide

Uniqueness

4,4’-Bis(N-benzylpyridinium) dibromide is unique due to its benzyl substituents, which enhance its solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to other bipyridinium derivatives.

Actividad Biológica

4,4'-Bis(N-benzylpyridinium) dibromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound belongs to a class of benzylpyridinium derivatives known for their inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in the regulation of neurotransmission. The following sections will explore its biological activities, including its mechanism of action, efficacy as an AChE inhibitor, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of AChE. This enzyme hydrolyzes the neurotransmitter acetylcholine (ACh) into acetate and choline, thus terminating synaptic transmission. Inhibition of AChE increases the availability of ACh at synapses, enhancing cholinergic signaling, which is particularly beneficial in conditions such as Alzheimer's disease.

Inhibition of Acetylcholinesterase

Recent studies have demonstrated that compounds with benzylpyridinium moieties exhibit significant AChE inhibitory activity. For instance, a study reported various derivatives with IC50 values ranging from nanomolar to micromolar concentrations. Specifically, compounds similar to this compound showed potent inhibition with IC50 values often lower than those of established AChE inhibitors like donepezil and tacrine .

| Compound | IC50 (nM) | Selectivity (AChE/BuChE) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 14 ± 0.12 | High |

| Tacrine | 30 ± 0.2 | Moderate |

Note: TBD = To Be Determined; further specific data on this compound is required.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the benzyl moiety significantly influence the inhibitory potency against AChE. For example, substituents such as fluorine or other electron-withdrawing groups enhance binding affinity and selectivity towards AChE .

Case Studies and Research Findings

- Neuroprotective Effects : In vitro assays have shown that compounds similar to this compound not only inhibit AChE but also exhibit antioxidant properties. These properties may provide neuroprotective benefits by reducing oxidative stress associated with neurodegenerative diseases .

- Comparative Studies : In comparative studies with other AChE inhibitors, compounds derived from benzylpyridinium structures displayed a multi-target action profile. This includes not only AChE inhibition but also potential interactions with other biological pathways involved in neurodegeneration .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and the active site of AChE. These studies suggest that the compound binds effectively at both the catalytic and peripheral sites of the enzyme, which may explain its potent inhibitory effects .

Propiedades

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2.2BrH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMPUQWIEBJXNS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.